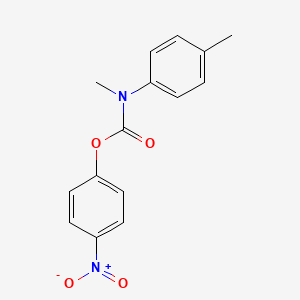
4-Nitrophenyl methyl(4-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl methyl(4-methylphenyl)carbamate is an organic compound with the molecular formula C14H12N2O4 It is a carbamate derivative, characterized by the presence of a carbamate group (-NHCOO-) linked to a 4-nitrophenyl and a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Nitrophenyl methyl(4-methylphenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl methyl(4-methylphenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to form 4-nitrophenol and 4-methylphenylamine.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The carbamate group can be substituted with other nucleophiles, such as alcohols or amines, to form different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Hydrogen gas, palladium catalyst, organic solvent like ethanol.
Substitution: Nucleophiles (e.g., alcohols, amines), organic solvents, base catalysts.
Major Products Formed
Hydrolysis: 4-Nitrophenol and 4-methylphenylamine.
Reduction: 4-Aminophenyl methyl(4-methylphenyl)carbamate.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl methyl(4-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl methyl(4-methylphenyl)carbamate involves its interaction with biological targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. This inhibition can lead to antimicrobial effects by disrupting essential metabolic pathways in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl methyl(phenyl)carbamate
- 4-Nitrophenyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Uniqueness
4-Nitrophenyl methyl(4-methylphenyl)carbamate is unique due to its specific structural features, such as the presence of both a nitrophenyl and a methylphenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other carbamate derivatives .
Propiedades
Fórmula molecular |
C15H14N2O4 |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
(4-nitrophenyl) N-methyl-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C15H14N2O4/c1-11-3-5-12(6-4-11)16(2)15(18)21-14-9-7-13(8-10-14)17(19)20/h3-10H,1-2H3 |
Clave InChI |
BAFZUHAIMIERHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-methoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12485804.png)
![(4-{[(4-Chloro-2-methylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B12485805.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B12485807.png)
![N-benzyl-1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methanamine](/img/structure/B12485814.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12485818.png)
![N-[2-(cyclopentylamino)ethyl]furan-2-carboxamide](/img/structure/B12485820.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B12485823.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B12485827.png)
![Methyl 3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12485835.png)
![1-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485840.png)
![2-[(2,6-dimethylphenoxy)acetyl]-N,N-diphenylhydrazinecarboxamide](/img/structure/B12485851.png)
![5-{[2-(propan-2-yloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12485872.png)
![N-[8,8-dimethyl-5-(morpholin-4-yl)-2-(phenylcarbonyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-1-yl]furan-2-carboxamide](/img/structure/B12485873.png)
![7-Amino-5-(4-chlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12485887.png)
